molecular formula C19H15N3O4 B2523628 (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid CAS No. 188789-60-8

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B2523628
CAS RN: 188789-60-8
M. Wt: 349.346
InChI Key: PFDIFTBMUHRORG-INIZCTEOSA-N
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Description

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as W-7, and it is a potent inhibitor of calmodulin, a calcium-binding protein that plays a critical role in many cellular processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid involves its ability to bind to the calcium-binding site of calmodulin, thereby inhibiting its activity. This, in turn, affects the downstream signaling pathways that are regulated by calmodulin, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid are complex and varied, depending on the specific cellular processes that are affected. Some of the effects that have been observed include changes in muscle contraction, alterations in gene expression, and modulation of ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid in lab experiments is its potent inhibitory effect on calmodulin, which allows for the precise modulation of downstream signaling pathways. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid. One area of interest is the development of more potent and selective inhibitors of calmodulin, which could have important therapeutic applications in the treatment of diseases such as cancer and heart disease. Another area of research is the investigation of the role of calmodulin in the regulation of neuronal function, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Synthesis Methods

The synthesis of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid involves several steps, including the condensation of 2,4-dioxo-1H-quinazoline-3-carboxylic acid with indole-3-acetaldehyde, followed by reduction and subsequent coupling with L-serine. The final product is obtained through purification and crystallization.

Scientific Research Applications

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid has been widely used in scientific research, particularly in the study of calcium signaling pathways. It has been shown to inhibit the activity of calmodulin, a calcium-binding protein that regulates a wide range of cellular processes, including muscle contraction, cell division, and gene expression.

properties

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17-13-6-2-4-8-15(13)21-19(26)22(17)16(18(24)25)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,16,20H,9H2,(H,21,26)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDIFTBMUHRORG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid

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